Ac-Gly-Lys-bNA
Overview
Description
Ac-Gly-Lys-bNA, also known as N-acetyl-glycyl-L-lysine 4-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. It is composed of three amino acids: glycine, lysine, and a 4-nitroanilide group. The compound is often utilized in enzymatic assays to study protease activity, particularly in the context of histone deacetylases and other proteolytic enzymes.
Mechanism of Action
Target of Action
The primary target of Ac-Gly-Lys-bNA is histone deacetylases (HDACs), which are crucial enzymes for the transcriptional regulation of gene expression in eukaryotic cells . These enzymes play a significant role in the dynamic regulation of the acetylation level of nucleosomal histones, which is critical for gene expression .
Mode of Action
This compound interacts with its targets, the HDACs, by serving as a substrate for these enzymes . The interaction between this compound and HDACs leads to the deacetylation of the lysine residues, which is a key step in the regulation of gene expression .
Biochemical Pathways
The action of this compound primarily affects the HDAC pathway. HDACs are part of a larger set of proteolytic systems known as N-degron pathways, which target the N-terminal destabilizing residues of substrates for proteasomal degradation . The N-terminal glycine degron (Gly/N-degron) is recognized by ZYG11B and ZER1, the substrate receptors of the Cullin 2-RING E3 ubiquitin ligase (CRL2) .
Pharmacokinetics
The linker design of similar compounds has been shown to impact their pharmacokinetics and efficacy . The stability and payload release efficiency of these compounds can be modulated by the linker design, which in turn affects their bioavailability .
Result of Action
The result of the action of this compound is the deacetylation of lysine residues, which leads to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of HDACs and, consequently, the action of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Lys-bNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin support. Subsequent amino acids, lysine and 4-nitroanilide, are added sequentially through coupling reactions facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the synthesis process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for research applications.
Chemical Reactions Analysis
Types of Reactions
Ac-Gly-Lys-bNA undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing 4-nitroaniline as a detectable product.
Oxidation: The 4-nitroanilide group can undergo oxidation reactions, although these are less common in typical research applications.
Substitution: The lysine residue can participate in substitution reactions, particularly in the context of post-translational modifications.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using specific proteases under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a typical reaction for this compound.
Substitution: Reagents like acylating agents can modify the lysine residue under mild conditions.
Major Products Formed
Hydrolysis: The primary product is 4-nitroaniline, which can be detected spectrophotometrically.
Oxidation: Oxidized derivatives of the 4-nitroanilide group.
Substitution: Modified peptides with altered lysine residues.
Scientific Research Applications
Ac-Gly-Lys-bNA is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate in enzymatic assays to study the activity of proteases and other enzymes.
Molecular Biology: The compound is used to investigate post-translational modifications and protein-protein interactions.
Medicine: Research involving this compound contributes to understanding disease mechanisms, particularly those involving proteolytic enzymes.
Industry: The compound is utilized in quality control assays for enzyme activity in pharmaceutical production.
Comparison with Similar Compounds
Similar Compounds
Ac-Gly-Lys-AMC: Another peptide substrate with a similar structure but containing a 7-amino-4-methylcoumarin (AMC) group instead of 4-nitroanilide.
Ac-Gly-Lys-pNA: A variant with a para-nitroaniline group, used in similar enzymatic assays.
Uniqueness
Ac-Gly-Lys-bNA is unique due to its specific 4-nitroanilide group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where precise detection and quantification of enzyme activity are required. Its structure also allows for specific interactions with a wide range of proteolytic enzymes, making it a versatile tool in biochemical research.
Properties
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-naphthalen-2-ylhexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(25)22-13-19(26)24-18(8-4-5-11-21)20(27)23-17-10-9-15-6-2-3-7-16(15)12-17/h2-3,6-7,9-10,12,18H,4-5,8,11,13,21H2,1H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATMZFIYYCGFIP-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194783-86-3 | |
Record name | 194783-86-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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